molecular formula C8H18OSi2 B3416230 1,3-Divinyltetramethyldisiloxane CAS No. 68083-19-2

1,3-Divinyltetramethyldisiloxane

Cat. No.: B3416230
CAS No.: 68083-19-2
M. Wt: 186.40 g/mol
InChI Key: BITPLIXHRASDQB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Divinyltetramethyldisiloxane plays a significant role in biochemical reactions, particularly in the modification of polysiloxane resins and the synthesis of polydimethylsiloxanes . It acts as a vinyl donor in cross-coupling reactions and is involved in copolymerization with aromatic ketones . The compound interacts with enzymes and proteins that facilitate these reactions, although specific biomolecular interactions are not extensively documented.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules involved in polymerization reactions. It acts as a vinyl donor, facilitating the formation of cross-linked structures in silicone-based materials . This mechanism likely involves enzyme-mediated catalysis, although specific details on enzyme inhibition or activation are not well-characterized.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial for its effectiveness in chemical reactions. The compound is known to be moisture-sensitive and incompatible with strong oxidizing agents . Over time, its effects on cellular function may vary, with potential long-term impacts on cell viability and function observed in in vitro studies.

Preparation Methods

Chemical Reactions Analysis

1,3-Divinyltetramethyldisiloxane undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in hydrosilylation, the product is typically a silicon-containing compound with a new Si-C bond .

Comparison with Similar Compounds

1,3-Divinyltetramethyldisiloxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its vinyl groups, which make it a versatile ligand and catalyst in various chemical reactions.

Properties

IUPAC Name

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane
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InChI

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3
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InChI Key

BITPLIXHRASDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C[Si](C)(C=C)O[Si](C)(C)C=C
Source PubChem
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Molecular Formula

C8H18OSi2
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Related CAS

27120-35-0
Record name Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer
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DSSTOX Substance ID

DTXSID7038810
Record name Divinyltetramethyldisiloxane
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Molecular Weight

186.40 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-
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Record name 1,3-Divinyltetramethyldisiloxane
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CAS No.

2627-95-4, 68083-19-2
Record name 1,3-Divinyltetramethyldisiloxane
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Record name 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
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Record name Siloxanes and Silicones, di-Me, vinyl group-terminated
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Record name Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-
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Record name Divinyltetramethyldisiloxane
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Record name 1,1,3,3-tetramethyl-1,3-divinyldisiloxane
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Record name Siloxanes and Silicones, di-Me, vinyl group-terminated
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Record name 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE
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Synthesis routes and methods

Procedure details

A methyl magnesium chloride solution is prepared by adding methylchloride to a mixture consisting of 1000 milliliters of tetrahydrofuran and 97.2 grams (4 mol) of magnesium in the form of magnesium shavings until the shavings have dissolved. About 400 grams (1.76 mol) of 1,3-dichloro-1,3-divinyl-1,3-dimethyldisiloxane is added dropwise to the methyl magnesium chloride solution with constant agitation and at a temperature between 25° and 75° C. About 1000 milliliters of paraffin oil having a boiling point of about 190° C. at 760 mm Hg (abs), is added, then about 700 milliliters of anhydrous tetrahydrofuran is distilled off until a bath temperature of 150° C. is obtained. The residue obtained from this distillation is mixed with 70 milliliters of water. About 280 milliliters of tetrahydrofuran having a water content of less than 0.5 percent by weight is recovered. After cooling, the residue obtained from the second distillation is mixed with 600 milliliters of water and 100 milliliters of 20 percent aqueous hydrochloric acid and from the organic phase is obtained 317 grams i.e. 94 percent of theoretical, of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane having a boiling point of from 138° to 139° C. and a purity in excess of 98 percent by weight.
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
97.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
400 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
paraffin
Quantity
1000 mL
Type
reactant
Reaction Step Seven
Quantity
1000 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Divinyltetramethyldisiloxane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?

A1: Its molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ a combination of spectroscopic techniques, including 1H NMR, 13C NMR, 29Si NMR, and IR spectroscopy, to confirm the structure and analyze the composition of this compound. [, , , ]

Q3: What is the most prominent application of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A3: Platinum-1,3-Divinyltetramethyldisiloxane complexes, often referred to as Karstedt's catalyst, are widely recognized for their exceptional catalytic activity in hydrosilylation reactions. [, , , , , ]

Q4: How do these platinum complexes interact with alkenes or alkynes during hydrosilylation?

A4: While the exact mechanism is still under investigation, research suggests a dynamic interplay where the this compound ligand can temporarily dissociate from the platinum center, creating a vacant site for the alkene or alkyne to coordinate. This coordination facilitates the addition of a silicon-hydrogen bond across the carbon-carbon double or triple bond, forming a new silicon-carbon bond. [, , , ]

Q5: Can you provide examples of polymers synthesized using platinum-1,3-Divinyltetramethyldisiloxane catalyzed hydrosilylation?

A5: Researchers have successfully synthesized a variety of polymers, including:

  • Poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE) through the reaction of this compound with 1,3-dihydridotetramethyldisiloxane. [, , ]
  • Poly(methyldecylsiloxane) by hydrosilylating poly(methylhydrosiloxane) with 1-decene. []
  • Silphenylene-containing polysiloxanes for enhanced hydrophobicity and water vapor barrier properties. []

Q6: Beyond hydrosilylation, are there other reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?

A6: Yes, they have shown promising catalytic activity in:

  • Diboration and hydroboration of alkenes and alkynes. []
  • Cyclopropanation of alkenyl silanes by diazoalkanes. []
  • Ring-opening polymerization of silacyclobutanes. []

Q7: In what solvents is this compound typically soluble?

A7: this compound readily dissolves in a range of organic solvents, including ether, hexane, toluene, xylene, and vinyl-terminated poly(dimethylsiloxane). []

Q8: How does the choice of solvent affect the stability of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A8: Research indicates that storing these complexes in vinyl-terminated poly(dimethylsiloxane) solutions enhances their long-term stability. [, ]

Q9: What happens to the platinum-1,3-Divinyltetramethyldisiloxane complex during hydrosilylation reactions?

A9: It exists as a dynamic mixture of tris(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)diplatinum and bis(1,1,3,3-tetramethyl-1,3-divinyldisiloxane)platinum. Interestingly, a single species is observed when the complex is dissolved in vinyl-terminated poly(dimethylsiloxane). []

Q10: What challenges arise from the use of platinum-1,3-Divinyltetramethyldisiloxane complexes in hydrosilylation polymerization?

A10: While highly effective, these catalysts can sometimes promote undesired side reactions, such as the isomerization of terminal alkenes to less reactive internal alkenes, potentially limiting the achievable molecular weight of the polymers. []

Q11: What analytical methods are used to monitor the kinetics of hydrosilylation reactions catalyzed by platinum-1,3-Divinyltetramethyldisiloxane complexes?

A11: Researchers often employ quantitative infrared spectroscopy, specifically monitoring the decrease in the intensity of the Si-H absorption bands, to track the progress of the hydrosilylation reaction and determine kinetic parameters. []

Q12: Have there been any studies exploring the use of this compound in the development of organic field-effect transistors (OFETs)?

A13: Yes, researchers have investigated its use as a component in the gate dielectric layer of OFETs. One study successfully fabricated a bottom-gate C60-fullerene based n-channel OFET using this compound-bis(benzocyclobutene) as the organic dielectric. This research highlights the potential of this compound in organic electronics. []

Q13: Are there any environmental concerns regarding the use and disposal of platinum-1,3-Divinyltetramethyldisiloxane complexes?

A14: As with many platinum-containing compounds, responsible handling and disposal practices are crucial to minimize potential environmental impact. Research has explored methods for the efficient collection and recovery of platinum from these catalysts to address these concerns. One promising strategy involves ligand exchange with water-soluble alkynols, inducing the assembly of platinum nanoparticles into larger, easily recoverable particles. []

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